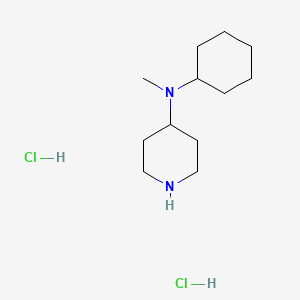

N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride

CAS No.: 548769-24-0

Cat. No.: VC2836154

Molecular Formula: C12H26Cl2N2

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548769-24-0 |

|---|---|

| Molecular Formula | C12H26Cl2N2 |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | N-cyclohexyl-N-methylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H24N2.2ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;;/h11-13H,2-10H2,1H3;2*1H |

| Standard InChI Key | FQFXBUZZMPBPSM-UHFFFAOYSA-N |

| SMILES | CN(C1CCCCC1)C2CCNCC2.Cl.Cl |

| Canonical SMILES | CN(C1CCCCC1)C2CCNCC2.Cl.Cl |

Introduction

N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research, particularly in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with cyclohexyl and methyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in synthetic chemistry and medicinal research.

Synthesis and Preparation

The synthesis of N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride typically involves several key steps:

-

Catalytic Hydrogenation: This step is often used to reduce unsaturated precursors.

-

Amination Reactions: These reactions are crucial for introducing the amine groups onto the piperidine ring.

-

Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting it with hydrochloric acid.

Medicinal Chemistry

-

Drug Development: This compound serves as a precursor in the synthesis of novel therapeutic agents. Its structural characteristics allow it to be a building block for more complex molecules with potential therapeutic applications.

-

Enzyme Inhibition: Although specific data on N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride is limited, compounds with similar structures have shown potential as enzyme inhibitors, which could be beneficial in treating various diseases.

Biological Research

-

Epigenetic Modulation: Compounds with similar structures have been explored for their potential role in epigenetic therapy by modulating histone methylation patterns.

-

Neurotransmitter Systems: Preliminary studies suggest that related compounds may modulate neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume